Trimethylsilylsucrose

Description

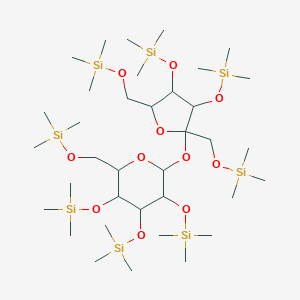

Structure

2D Structure

Properties

IUPAC Name |

trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-28-30(43-51(10,11)12)32(45-53(16,17)18)33(46-54(19,20)21)35(40-28)42-36(27-39-50(7,8)9)34(47-55(22,23)24)31(44-52(13,14)15)29(41-36)26-38-49(4,5)6/h28-35H,25-27H2,1-24H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAONBLATRVCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H86O11Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348208 | |

| Record name | trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

919.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19159-25-2 | |

| Record name | trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethylsilylsucrose

Direct O-Silylation of Sucrose (B13894)

Direct O-silylation is a fundamental technique for producing trimethylsilylsucrose. This reaction involves the conversion of the hydroxyl (-OH) groups of sucrose into trimethylsilyl (B98337) ethers (-OSi(CH₃)₃).

The exhaustive silylation of sucrose to yield octa-O-trimethylsilylsucrose, where all eight hydroxyl groups are protected, is a common first step in more complex synthetic pathways. This per-O-silylation renders the sugar soluble in organic solvents, a critical property for subsequent modifications. nih.gov The synthesis is typically achieved by treating sucrose with a silylating agent in an appropriate solvent system. A frequently employed method involves dissolving anhydrous sucrose in a solvent like anhydrous pyridine (B92270) and adding a silylating agent such as trimethylsilyl chloride dropwise while the solution is cooled. rsc.org Other systems may utilize reagents like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org

| Reagent | Solvent System | Purpose |

| Trimethylsilyl chloride (TMSCl) | Anhydrous Pyridine | Complete silylation of all eight hydroxyl groups. rsc.org |

| Hexamethyldisilazane (HMDS) / TMSOTf | Not specified | Catalytic one-pot silylation. rsc.org |

Achieving regioselective silylation—the protection of specific hydroxyl groups while leaving others free—is a significant challenge in carbohydrate chemistry. rsc.org Several strategies have been developed to control the silylation of sucrose.

One primary strategy relies on the inherent differences in the reactivity of sucrose's hydroxyl groups. Primary hydroxyl groups are sterically less hindered and thus more reactive than their secondary counterparts. rsc.org This principle allows for selective protection by using bulky silylating agents, such as tert-butyldiphenylsilyl chloride (TBDPS-Cl), which preferentially react with the less hindered primary hydroxyls. rsc.orgnih.gov For instance, the reaction of sucrose with TBDPS-Cl can yield a mono-silylated product where the silyl (B83357) group is located at the C6′ position of the fructose (B13574) moiety. nih.gov

A second powerful strategy involves a two-step process: exhaustive silylation followed by regioselective deprotection. nih.gov An example of this is the synthesis of a 6'-hydroxy-heptathis compound. This is achieved by first preparing octa-O-trimethylsilylsucrose, which is then treated with a mild base, such as potassium carbonate in methanol. rsc.org Under controlled conditions, this leads to the preferential cleavage of the trimethylsilyl group at the O-6' position on the fructose ring, yielding a single pure regioisomer. rsc.org A similar concept, termed Regioselective Silyl Exchange Technology (ReSET), involves the per-O-silylation of a saccharide followed by the regioselective exchange of specific trimethylsilyl ethers for acetate (B1210297) groups by treating the molecule with acetic acid in a pyridine and acetic anhydride (B1165640) mixture. nih.gov

The primary challenge in the selective functionalization of sucrose is the similar reactivity of its multiple hydroxyl groups. rsc.orgacs.orgnih.gov This often leads to the formation of complex mixtures of products, making the isolation of a specific, selectively silylated isomer difficult. umich.edu Even when targeting primary hydroxyls, discriminating between the three available on the sucrose molecule (C6, C1', and C6') can be problematic.

Furthermore, the stability of the silyl ether bonds can pose a challenge. Trimethylsilyl (TMS) protecting groups, in particular, are known to be susceptible to hydrolysis during aqueous workup and purification steps. rsc.org This instability can lead to unintended deprotection and lower yields of the desired product. While complete silylation to octa-O-trimethylsilylsucrose is generally high-yielding, subsequent manipulations require careful control of reaction conditions to prevent the loss of other silyl groups. nih.govrsc.org

Synthesis of Functionally Modified this compound Derivatives

The use of trimethylsilyl groups as protecting agents is central to the synthesis of more complex sucrose derivatives. By selectively protecting and deprotecting hydroxyl positions, specific sites on the sucrose scaffold can be opened up for further chemical modification. rsc.org

A key example of a functionally modified derivative is an acryloyl-trimethylsilylsucrose, which can act as a glycomonomer in polymer synthesis. The synthesis of 6'-O-acryloyl-sucrose demonstrates a multi-step approach utilizing silyl protection. rsc.org The synthetic pathway proceeds as follows:

Per-silylation: Sucrose is fully silylated to form octa-O-trimethylsilylsucrose using trimethylsilyl chloride in pyridine. rsc.org

Regioselective Deprotection: The octa-silylated sucrose is then selectively deprotected at the O-6' position using potassium carbonate in methanol. This step yields a sucrose molecule with seven trimethylsilyl protecting groups and one free primary hydroxyl group at the 6' position. rsc.org

Acryloylation: The free hydroxyl group is then esterified by reacting it with acryloyl chloride to install the polymerizable acryloyl functionality, yielding the target glycomonomer. rsc.org

This method highlights how the selective removal of a single protecting group provides a reactive handle for introducing new functional moieties. rsc.org

The strategy of using trimethylsilyl groups as temporary protecting agents is broadly applicable for integrating various other reactive functionalities onto the sucrose molecule. rsc.orgnih.gov Once a single hydroxyl group is selectively exposed via methods described previously, it can be converted into a wide range of other chemical groups.

For example, the free hydroxyl can undergo esterification or etherification to introduce different alkyl or acyl chains. It can be oxidized to an aldehyde or a carboxylic acid, or converted into an amine or a thiol. This versatility allows for the creation of a diverse library of sucrose derivatives with tailored properties. The development of methods that allow for catalyst control over which hydroxyl group is modified is a key area of research, aiming to provide general strategies for functionalizing any specific position on the carbohydrate. rsc.orgnih.gov The ReSET protocol, for instance, provides a direct route to selectively introduce acetate functionalities, which are valuable precursors in their own right for further synthetic transformations. nih.gov

Mechanistic Investigations of Sucrose Silylation and Desilylation

Elucidation of Reaction Mechanism Pathways for Silylation (e.g., SN2-Si, SNi-Si)

The silylation of alcohols, including the multiple hydroxyl groups of sucrose (B13894), is a nucleophilic substitution reaction at a silicon center. The mechanism of this reaction can vary, with two prominent pathways being the bimolecular nucleophilic substitution (SN2-Si) and the internal nucleophilic substitution (SNi-Si). unishivaji.ac.in

In the SN2-Si mechanism , the nucleophile (a sucrose hydroxyl group) attacks the silicon atom of the silylating agent (e.g., chlorotrimethylsilane), displacing the leaving group (e.g., chloride) in a single, concerted step. This process typically proceeds through a trigonal bipyramidal transition state, resulting in an inversion of the configuration at the silicon atom. unishivaji.ac.inscience.gov The reaction is often facilitated by a base, which deprotonates the sucrose hydroxyl group to increase its nucleophilicity or activates the silylating agent.

The SNi-Si mechanism also involves a bimolecular reaction, but the geometry of the transition state is different, often depicted as a tetragonal pyramid, which leads to retention of configuration at the silicon center. unishivaji.ac.in The specific pathway taken can be influenced by the nature of the reactants, the solvent, and the presence of catalysts. For complex molecules like sucrose with numerous hydroxyl groups, the reaction mechanism can be a hybrid of these pathways, and the term "racemisation" has been used to describe outcomes resulting from a bimolecular mechanism intermediate between SN2-Si and SNi-Si. unishivaji.ac.in The vacant 'd' orbitals of the silicon atom are involved in forming these hypervalent transition state structures. unishivaji.ac.in

Role of Catalysts and Additives in Direct Silylation Reactions

Catalysts and additives play a pivotal role in controlling the efficiency and selectivity of the direct silylation of sucrose. Their primary functions are to activate either the hydroxyl groups of sucrose or the silylating agent.

Bases: Basic catalysts are commonly employed to facilitate the reaction. Pyridine (B92270) is a classic solvent and catalyst that reacts with chlorotrimethylsilane (B32843) (TMCS) to form a more reactive silylating intermediate and also neutralizes the HCl produced. unishivaji.ac.inrsc.org Other bases like triethylamine (B128534) and imidazole (B134444) are also frequently used. thieme-connect.deorganic-chemistry.org Imidazole is particularly effective as it forms a highly reactive N-trimethylsilylimidazole intermediate. organic-chemistry.org

Lewis Acids and Metal Catalysts: In certain silylation methods, such as dehydrogenative silylation, Lewis acids or transition metal catalysts are used. researchgate.net For instance, copper chloride (CuCl) has been utilized as a catalyst in the silylation of sugar silanes. researchgate.net Earth-abundant metal catalysts, like potassium tert-butoxide, have been shown to catalyze the direct silylation of aromatic heterocycles, suggesting potential for broader applications in silylation chemistry. nih.gov Rhodium complexes have also been investigated for C-H silylation, where a [Rh]-H species is proposed as the active catalyst. pku.edu.cn

Acid Catalysts: Acid catalysts can also promote silylation. Saccharin sulphonic acid has been reported as an effective catalyst for the chemoselective trimethylsilylation of alcohols using hexamethyldisilazane (B44280) (HMDS). nih.gov

The choice of catalyst can significantly influence the reaction's outcome, including which hydroxyl groups are preferentially silylated.

Stereochemical Consequences and Control in Silylation Processes

Sucrose possesses eight hydroxyl groups with varying steric environments and reactivity (three primary and five secondary). The silylation process does not create new stereocenters on the sucrose backbone itself, but the regioselectivity of the silylation is a critical stereochemical consideration.

Control over which hydroxyl groups are silylated is primarily dictated by steric hindrance and reaction conditions. The primary hydroxyl groups at positions 6, 1', and 6' are sterically more accessible and generally more reactive than the secondary hydroxyls. nih.govresearchgate.net Consequently, they are often the first to be silylated.

Steric Influence of Silylating Agents: The bulky nature of the silylating agent is a key factor. While trimethylsilyl (B98337) groups are relatively small, allowing for the formation of fully substituted octa-O-(trimethylsilyl)sucrose, larger silyl (B83357) groups like triphenylsilyl result in incomplete substitution due to steric hindrance. rsc.org For example, reaction with chlorotriphenylsilane (B103829) yields a hexa-O-(triphenylsilyl)sucrose, as the bulky groups prevent further reaction at the remaining hindered hydroxyl sites. rsc.org

Kinetic vs. Thermodynamic Control: By carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the silylating agent, a degree of selective silylation can be achieved. For instance, using a limited amount of tert-butyldimethylsilyl chloride has been shown to preferentially yield 6,6'-di-O- and 1',6,6'-tri-O-tert-butyldimethylsilylsucroses, indicating the highest reactivity at the HO-6' position, followed by HO-6 and HO-1'. researchgate.net

This selective protection is foundational for the regioselective modification of sucrose, allowing chemists to target specific positions for further synthetic transformations.

Conditions and Methodologies for Selective Trimethylsilyl Group Removal (Desilylation)

The removal of trimethylsilyl (TMS) groups, or desilylation, is as important as their introduction. The ease of cleavage of TMS ethers is one of their most useful features. thieme-connect.de Selective deprotection is achievable due to the differing stability of various silyl ethers and the use of specific reagents that can discriminate between them. researchgate.net TMS ethers are particularly labile and can be cleaved under mild acidic or basic conditions, or with fluoride (B91410) reagents, often leaving more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) intact. thieme-connect.defiveable.me

Table 1: Methodologies for Desilylation of Silyl Ethers

| Reagent/Method | Conditions | Selectivity/Comments |

|---|---|---|

| Acidic Conditions | ||

| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Mildly acidic; highly selective for TMS over more stable silyl ethers like TIPS. thieme-connect.de |

| Formic Acid | Methanol or Methylene Chloride | Efficient for cleaving triethylsilyl (TES) ethers; can be used for TMS ethers under mild conditions. nih.gov |

| Acetic Acid / Water | 2:1 mixture, 25°C | Standard conditions for cleaving TBDMS ethers, which are more stable than TMS ethers. organic-chemistry.org |

| Basic Conditions | ||

| Potassium Carbonate (K2CO3) | Methanol | A very mild and common method for cleaving TMS ethers. thieme-connect.denih.gov |

| Fluoride Reagents | ||

| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Very common and effective for most silyl ethers; the strong Si-F bond formation is a major driving force. organic-chemistry.org Selectivity can be achieved by controlling conditions. gelest.com |

The selective removal of a single TMS group from a per-O-silylated disaccharide has been demonstrated using Dowex® acidic resin in methanol, although it can require long reaction times. nih.gov This highlights that while TMS groups are labile, achieving selective monodeprotection on a molecule like sucrose requires carefully optimized conditions.

Comparative Stability and Reactivity Profiles of Trimethylsilyl Ethers of Sucrose

The stability and reactivity of silylated sucrose derivatives are directly related to the nature of the silyl group attached. The trimethylsilyl (TMS) group is among the most labile silyl protecting groups, making it ideal for temporary protection. fiveable.menih.gov

The stability of common silyl ethers towards acidic hydrolysis generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS thieme-connect.de

This trend is primarily governed by the steric bulk of the substituents on the silicon atom, which hinders the approach of the cleaving reagent.

Table 2: Comparative Stability of Common Silyl Ethers

| Silyl Group | Abbreviation | Relative Stability to Acid (Approx.) | Relative Stability to Base (Approx.) |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | ~100 |

| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Data adapted from literature values for relative rates of cleavage. thieme-connect.de

The introduction of TMS groups onto sucrose dramatically alters its reactivity profile. Key effects include:

Increased Solubility: Per-O-silylation renders the highly polar sucrose molecule soluble in a wide range of organic solvents, which is essential for performing reactions in non-aqueous media. nih.govgoogle.com

Enhanced Volatility: The conversion of polar hydroxyl groups to less polar trimethylsilyl ethers significantly increases the volatility of the sucrose derivative, making it amenable to analysis by techniques like gas chromatography and mass spectrometry. thieme-connect.debrill.com

Increased Reactivity in Glycosylation: The presence of silyl ether protecting groups, compared to electron-withdrawing ester groups like acetates, increases the reactivity of a glycosyl donor. nih.gov Silyl groups are less electron-withdrawing than benzyl (B1604629) ethers, which in turn are less deactivating than acetyl groups. This enhanced reactivity is partly electronic and partly due to the ability of bulky silyl groups to influence the conformation of the sugar ring. nih.gov For example, TMS-protected glycosyl iodides have been shown to be highly reactive intermediates for glycosylation reactions. nih.gov

Advanced Analytical Characterization of Trimethylsilylsucrose

Chromatographic Techniques for Separation and Analysis

Chromatography, a powerful separation technique, is indispensable in the study of trimethylsilylsucrose. It allows for the separation of the derivatized sucrose (B13894) from complex mixtures, enabling its precise analysis and isolation. The choice of chromatographic method depends on the specific analytical goal, whether it be routine monitoring, detailed structural elucidation, or large-scale purification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a premier technique for analyzing volatile compounds. emerypharma.comthermofisher.com Since sucrose in its natural state is non-volatile, it requires a derivatization step to become amenable to GC analysis. emerypharma.comrestek.com The conversion of sucrose to its trimethylsilyl (B98337) (TMS) derivative, this compound, significantly increases its volatility, allowing it to be vaporized at high temperatures without decomposition and separated on a GC column. emerypharma.comphenomenex.com

When coupled with a mass spectrometer (MS), GC becomes a powerful tool for both separation and identification. chalmers.se GC-MS allows for the separation of components in a mixture, followed by their individual ionization and fragmentation, providing a unique mass spectrum for each component that acts as a chemical fingerprint. thermofisher.comchalmers.se This technique is widely used for the analysis of derivatized sugars due to its high resolution and sensitivity. mdpi.comnih.gov

The primary goal of derivatization in the context of GC analysis of sucrose is to replace the polar hydroxyl (-OH) groups with non-polar trimethylsilyl (TMS) groups. phenomenex.com This process, known as silylation, reduces the polarity and increases the volatility of the sucrose molecule, making it suitable for GC analysis. restek.comphenomenex.com

Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a commonly used reagent for the derivatization of sugars. mdpi.com The reaction involves the incubation of the sugar sample with the silylating reagent at an elevated temperature to ensure complete derivatization. mdpi.com For instance, a standard sucrose solution can be silylated by adding BSTFA and incubating the mixture at 90°C. mdpi.com Another approach involves a two-step process of oximation followed by silylation. mdpi.comrestek.com The oximation step, which is particularly useful for reducing sugars, is not necessary for non-reducing sugars like sucrose but is often included in general sugar analysis protocols. mdpi.com

The choice of derivatization strategy can impact the stability of the resulting TMS derivative and the chromatographic profile. nih.gov Automated derivatization methods have been developed to improve reproducibility and throughput, which is particularly beneficial for large-scale metabolomics studies. nih.gov

Table 1: Common Silylating Reagents and Reaction Conditions for Sucrose Derivatization

| Silylating Reagent | Catalyst/Solvent | Temperature (°C) | Incubation Time (min) | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Pyridine (B92270) | 90 | 60 | mdpi.com |

| N-trimethylsilylimidazole (TMSI) | Not specified | Not specified | Not specified | phenomenex.com |

| Hexamethyldisilazane (B44280) (HMDS) and Trimethylchlorosilane (TMCS) | Pyridine | Not specified | Not specified | General Knowledge |

This table is interactive. You can sort and filter the data.

GC-MS is a powerful tool for both the qualitative identification and quantitative measurement of this compound. chalmers.semdpi.com

Qualitative Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard. nih.gov The mass spectrum of a TMS derivative of sucrose will exhibit characteristic fragment ions resulting from the cleavage of the glycosidic bond and fragmentation of the monosaccharide rings. nih.gov The fragmentation pattern provides structural information that can be used to confirm the identity of the compound. chalmers.se Libraries of mass spectra, such as the NIST MS library, are often used to match the experimental spectrum with known compounds. nih.gov

Quantitative Analysis: For quantitative analysis, a calibration curve is typically constructed using known concentrations of a this compound standard. oup.com The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. oup.com To improve accuracy and precision, an internal standard is often used. researchgate.netrsc.org The internal standard is a compound with similar chemical properties to the analyte but with a different retention time, which is added to both the standards and the samples in a known concentration. researchgate.net This helps to correct for variations in sample injection volume and derivatization efficiency. researchgate.net

GC-MS methods have been developed for the quantification of sucralose, a chlorinated sucrose derivative, in environmental samples after silylation, demonstrating the applicability of this technique for quantifying sucrose-related compounds. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique for the analysis of sugars. Unlike GC, HPLC does not require the analyte to be volatile, and therefore, sucrose can be analyzed directly without derivatization. restek.com However, HPLC can also be used to analyze derivatized sugars, including this compound.

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. waters.com For the analysis of this compound, a reversed-phase column, such as a C18 column, is often employed. teledyneisco.com In reversed-phase HPLC, the stationary phase is non-polar, and a polar mobile phase is used. waters.com The separation is based on the hydrophobicity of the analytes, with more non-polar compounds being retained longer on the column. teledyneisco.com

While HPLC is a versatile technique, the analysis of underivatized sugars can be challenging due to their high polarity and lack of a UV chromophore, which limits detection options. restek.com Derivatization of sucrose to form this compound can potentially improve its retention on reversed-phase columns and allow for more sensitive detection if a suitable derivatizing agent with a chromophore is used. However, silylation is primarily performed to increase volatility for GC analysis. phenomenex.com

Preparative Chromatographic Separations (Flash Chromatography, Column Chromatography)

When larger quantities of pure this compound are required for further studies, preparative chromatographic techniques such as flash chromatography and column chromatography are employed. waters.comevotec.com These techniques operate on the same principles as analytical chromatography but are scaled up to handle larger sample loads. rssl.com

Column Chromatography: This is a traditional technique where the stationary phase is packed into a vertical glass column. youtube.com The sample is loaded onto the top of the column, and the mobile phase is allowed to flow through the column, separating the components of the mixture. youtube.com

Flash Chromatography: This is a modification of column chromatography that uses pressure to speed up the flow of the mobile phase, resulting in faster separations. youtube.commit.edu For the purification of protected carbohydrates like this compound, normal-phase chromatography on silica (B1680970) gel is often used. teledyneisco.com The less polar this compound will elute faster than more polar impurities when a non-polar mobile phase is used. teledyneisco.comrochester.edu The choice of solvent system is crucial for achieving good separation and is often optimized using thin-layer chromatography (TLC) first. rochester.edu

The collected fractions containing the purified this compound are then concentrated to obtain the final product. rssl.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is widely used for qualitative analysis, reaction monitoring, and screening of solvent systems for column chromatography. hplc.skwikipedia.orglibretexts.org

In TLC, the stationary phase, typically silica gel, is coated as a thin layer on a solid support such as a glass or aluminum plate. wikipedia.org A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber containing a shallow pool of the mobile phase. wikipedia.org The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. khanacademy.org

TLC is particularly useful for monitoring the progress of the silylation reaction of sucrose. youtube.comyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the polar sucrose spot (which will have a low retention factor, Rf) and the appearance of the less polar this compound spot (which will have a higher Rf). youtube.com The reaction is considered complete when the sucrose spot is no longer visible. youtube.com

TLC can also be used to screen for the optimal solvent system for the purification of this compound by flash or column chromatography. youtube.com Different solvent mixtures are tested to find the one that provides the best separation between the desired product and any impurities. youtube.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of individual atoms, Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the functional groups present in the molecule.

NMR spectroscopy is a powerful tool for the structural analysis of this compound. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, a detailed picture of the molecule's structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of octakis(trimethylsilyl)sucrose, the fully silylated derivative of sucrose, would be expected to show a complex set of signals. The most prominent signal would be a sharp singlet around 0 ppm, corresponding to the numerous protons of the trimethylsilyl (TMS) groups. The protons on the sucrose backbone would appear as a series of multiplets in the region of approximately 3.0 to 5.5 ppm. The anomeric protons of the glucose and fructose (B13574) residues would likely resonate at the downfield end of this region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For octakis(trimethylsilyl)sucrose, distinct signals would be observed for each of the 12 carbon atoms of the sucrose core, as well as a signal for the methyl carbons of the TMS groups, typically appearing near 0 ppm. The chemical shifts of the sucrose backbone carbons would be influenced by the presence of the bulky and electropositive silyl (B83357) groups. Published data for unsubstituted sucrose shows signals for the glucose and fructose units in specific regions. For instance, the anomeric carbon of the glucose unit (C1) in sucrose resonates at approximately 92.2 ppm, while the anomeric carbon of the fructose unit (C2') is found at around 103.7 ppm bmrb.iomdpi.com. The other carbon signals of the sucrose backbone appear between 60 and 85 ppm bmrb.iomdpi.com. Upon silylation, these chemical shifts would be altered.

²⁹Si NMR Spectroscopy: Silicon-29 NMR spectroscopy is particularly useful for characterizing organosilicon compounds. For octakis(trimethylsilyl)sucrose, a signal or a set of closely spaced signals would be expected in the region characteristic of Si-O bonds. The precise chemical shift would provide information about the electronic environment of the silicon atoms. In general, the chemical shifts for silicon in R₃Si-O-C environments can vary, but they are typically found in a distinct region of the ²⁹Si NMR spectrum nih.govipri.kiev.uanih.gov.

Table 1: Predicted NMR Chemical Shift Ranges for Octakis(trimethylsilyl)sucrose

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Si-(CH ₃)₃ | ~0 |

| Sucrose backbone protons | 3.0 - 5.5 | |

| ¹³C | Si-(C H₃)₃ | ~0 |

| Sucrose backbone carbons | 60 - 110 | |

| ²⁹Si | (C H₃)₃Si -O- | Varies (specific data not available) |

Note: The predicted chemical shift ranges are based on general knowledge of NMR spectroscopy of silylated carbohydrates and may not represent exact experimental values for this compound.

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, which is often analyzed by gas chromatography-mass spectrometry (GC-MS), electron ionization (EI) is a common method.

The fully silylated derivative of sucrose, octakis(trimethylsilyl)sucrose, has a molecular weight of 919.75 g/mol nist.govchemeo.com. The mass spectrum of this compound would not typically show a prominent molecular ion (M⁺) peak due to its instability under EI conditions. However, a characteristic [M-15]⁺ ion, resulting from the loss of a methyl group from a TMS moiety, is usually observed and is crucial for determining the molecular weight sci-hub.se.

The fragmentation of trimethylsilylated sugars is well-documented and follows predictable pathways. Cleavage of the glycosidic bond is a common fragmentation route for silylated disaccharides like sucrose fao.orgresearchgate.net. This would result in fragment ions corresponding to the silylated glucose and fructose units. Additionally, the spectra of trimethylsilylated carbohydrates are often characterized by a series of intense peaks at lower m/z values, which are diagnostic for the presence of TMS groups and the carbohydrate backbone sci-hub.seresearchgate.net.

Table 2: Characteristic Fragment Ions in the Mass Spectrum of Octakis(trimethylsilyl)sucrose

| m/z | Proposed Fragment |

|---|---|

| 904 | [M - CH₃]⁺ |

| 361 | Silylated hexose (B10828440) ring fragment |

| 217 | Silylated carbohydrate fragment |

| 204 | Silylated carbohydrate fragment |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Data compiled from NIST WebBook for Sucrose, 8TMS derivative and general fragmentation patterns of silylated saccharides. nist.govresearchgate.net

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

In the case of this compound, the IR spectrum would be significantly different from that of unsubstituted sucrose. The broad O-H stretching band, typically observed between 3200 and 3600 cm⁻¹ in the spectrum of sucrose, would be absent in the spectrum of the fully silylated derivative, indicating the conversion of all hydroxyl groups to trimethylsilyl ethers researchgate.netumn.edunist.gov.

The IR spectrum of this compound would be dominated by absorptions characteristic of the trimethylsilyl groups and the C-O and C-C bonds of the sucrose backbone.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2960-2850 | C-H stretch | CH₃ (from TMS and sucrose) |

| 1250 | Si-C stretch (symmetric) | Si-(CH₃)₃ |

| 1100-1000 | C-O stretch | C-O-C and C-O-Si |

| 840 | Si-C stretch (asymmetric) | Si-(CH₃)₃ |

| 750 | Si-C rock | Si-(CH₃)₃ |

Note: The expected absorption bands are based on typical IR spectra of silylated carbohydrates and organosilicon compounds.

Auxiliary Analytical Techniques for Confirmation and Purity Assessment (e.g., Elemental Analysis, Sugar Analysis)

In addition to spectroscopic methods, other analytical techniques are employed to confirm the elemental composition and assess the purity of this compound.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and silicon in this case) in the compound. The theoretical elemental composition of octakis(trimethylsilyl)sucrose (C₃₆H₈₆O₁₁Si₈) is approximately 47.0% Carbon, 9.4% Hydrogen, and 24.4% Silicon. Experimental values from elemental analysis should closely match these theoretical values for a pure sample.

Sugar Analysis: The purity of this compound and the completeness of the silylation reaction can be assessed using techniques like gas chromatography (GC) nist.gov. A pure, fully silylated sample should exhibit a single, sharp peak in the gas chromatogram. The presence of multiple peaks could indicate an incomplete reaction (partially silylated sucrose derivatives), the presence of unreacted sucrose, or degradation products. The retention time of the this compound peak is a characteristic property under specific GC conditions and can be used for identification when compared to a standard.

Applications of Trimethylsilylsucrose in Chemical Synthesis

Trimethylsilylsucrose as a Versatile Intermediate in Organic Synthesis

The transformation of sucrose (B13894) into its trimethylsilyl (B98337) ether derivatives renders it a highly versatile intermediate for a variety of organic syntheses. The introduction of trimethylsilyl (TMS) groups masks the reactive hydroxyl groups, thereby increasing the solubility of the carbohydrate in organic solvents and allowing for subsequent regioselective reactions. beilstein-journals.orgrsc.org The electronic and steric properties of silyl (B83357) ethers are significantly different from those of acyl or alkyl protecting groups, influencing the reactivity of the carbohydrate derivative. beilstein-journals.org

A key application is the partial deprotection of a fully silylated sucrose, such as 2,3,4,6,1',3',4',6'-okta-O-trimethylsilyl-sucrose. This process can be controlled to selectively expose one or more hydroxyl groups for further functionalization. For instance, controlled hydrolysis can lead to the formation of 2,3,4,6,1',3',4'-hepta-O-trimethylsilyl-sucrose, unmasking a primary hydroxyl group for subsequent reactions. rsc.org This strategic deprotection is fundamental to creating complex sucrose-based structures, as it directs reactivity to a specific site on the polyhydroxylated scaffold. The silyl groups can be removed under specific and often mild conditions, which preserves other functional groups within the molecule, making this compound a valuable and adaptable building block in multi-step synthetic pathways. nih.gov

Strategic Utilization in Protecting Group Chemistry for Complex Carbohydrates

In the synthesis of complex carbohydrates, the strategic use of protecting groups is essential to differentiate between multiple hydroxyl groups of similar reactivity. rsc.orgmdpi.com Trimethylsilyl groups are frequently employed for this purpose due to their ease of introduction, stability under certain reaction conditions, and selective removal. beilstein-journals.orgnih.gov The inherent differences in steric hindrance among the hydroxyl groups of sucrose—primary versus secondary—allow for regioselective protection. rsc.org Bulky silyl groups tend to react preferentially with the less sterically hindered primary hydroxyl groups. rsc.org

The use of TMS ethers as protecting groups is a cornerstone of modern carbohydrate chemistry, providing an orthogonal protection strategy to the more common acyl and benzyl (B1604629) groups. beilstein-journals.org This orthogonality is crucial in complex oligosaccharide synthesis where multiple, selectively removable protecting groups are required. beilstein-journals.orgnih.gov The stability of silyl ethers can be tuned by the substituents on the silicon atom, although the TMS group is known for its lability under acidic or fluoride-ion-mediated cleavage conditions. This predictable reactivity allows for their removal without affecting other, more robust protecting groups, enabling the sequential modification of the carbohydrate structure. nih.gov The migration of silyl groups, a potential complication, is also a factor that chemists must consider and can sometimes be utilized strategically in synthetic routes. nih.gov

Development of Glycopolymers from this compound Derivatives

Glycopolymers, which are polymers with pendant carbohydrate moieties, have garnered significant interest for their applications in materials science and biomedicine, often mimicking the biological functions of natural glycans. researchgate.netnih.gov this compound derivatives are key starting materials for the synthesis of well-defined sucrose-containing glycopolymers.

The synthesis of polymerizable sucrose-based monomers, or glycomonomers, is the first step in creating sucrose-containing glycopolymers. A common strategy involves the selective functionalization of a single hydroxyl group on the sucrose scaffold. This is often achieved by first protecting all hydroxyl groups, followed by selective deprotection and subsequent reaction to introduce a polymerizable group.

For example, 6'-O-acryloyl-sucrose (SucA) can be synthesized from sucrose. rsc.org The process begins with the per-silylation of sucrose using trimethylsilyl chloride in pyridine (B92270) to form octa-O-trimethylsilylsucrose. rsc.org This is followed by a carefully controlled partial deprotection to yield hepta-O-trimethylsilyl-sucrose, which has a free primary hydroxyl group at the 6'-position. rsc.org This free hydroxyl group is then reacted with acryloyl chloride to introduce the polymerizable acryloyl moiety, followed by the removal of the remaining silyl protecting groups to yield the final glycomonomer, 6'-O-acryloyl-sucrose. rsc.org

| Reactant | Reagent | Intermediate/Product | Reference |

| Sucrose | Trimethylsilyl chloride, Pyridine | 2,3,4,6,1',3',4',6'-okta-O-trimethylsilyl-sucrose | rsc.org |

| octa-O-trimethylsilyl-sucrose | Water, Ethyl acetate (B1210297) | 2,3,4,6,1',3',4'-hepta-O-trimethylsilyl-sucrose | rsc.org |

| hepta-O-trimethylsilyl-sucrose | Acryloyl chloride | 6'-O-acryloyl-hepta-O-trimethylsilyl-sucrose | rsc.org |

| 6'-O-acryloyl-hepta-O-trimethylsilyl-sucrose | Deprotection | 6'-O-acryloyl-sucrose (SucA) | rsc.org |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures. nih.govrsc.orgjove.com This method is particularly well-suited for creating well-defined glycopolymers from monomers like 6'-O-acryloyl-sucrose (SucA). rsc.org

In a typical RAFT polymerization of SucA, the glycomonomer is dissolved in a suitable solvent such as DMSO. A chain transfer agent (CTA), for instance, benzyl 2-hydroxyethyl carbonotrithioate, and a thermal initiator like AIBN (Azobisisobutyronitrile) are added. rsc.org The ratio of monomer to CTA to initiator is carefully controlled to target a specific degree of polymerization. rsc.orgnih.gov The reaction mixture is then degassed and heated to initiate polymerization. acs.org The resulting glycopolymer can be purified by methods such as dialysis to remove unreacted monomers and other small molecules. nih.gov This controlled polymerization process allows for the synthesis of sucrose glycopolymers with predictable chain lengths and narrow molecular weight distributions, which is crucial for studying their structure-property relationships. researchgate.netrsc.org

| Parameter | Condition/Reagent | Reference |

| Polymerization Method | RAFT (Reversible Addition-Fragmentation chain Transfer) | rsc.org |

| Monomer | 6'-O-acryloyl-sucrose (SucA) | rsc.org |

| Solvent | DMSO | rsc.org |

| Chain Transfer Agent (CTA) | Benzyl 2-hydroxyethyl carbonotrithioate | rsc.org |

| Initiator | AIBN (Azobisisobutyronitrile) | rsc.org |

| Molar Ratio [Monomer]:[CTA]:[Initiator] | 40:1:0.2 | rsc.org |

The comprehensive characterization of sucrose-containing glycopolymers is essential to understand their structure and properties. A variety of analytical techniques are employed for this purpose. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the glycomonomers and the final glycopolymers, verifying the incorporation of the sucrose moieties into the polymer backbone. nih.govresearchgate.net Gel Permeation Chromatography (GPC) is utilized to determine the molecular weight and dispersity (a measure of the uniformity of polymer chain lengths) of the synthesized glycopolymers. nih.gov The properties of these polymers, such as their tendency to self-assemble, their stability under different pH conditions, and their susceptibility to enzymatic hydrolysis, are also important characteristics that are investigated. researchgate.netrsc.org Furthermore, techniques like dynamic light scattering (DLS) can be used to study the self-assembly and particle size of the glycopolymers in solution.

| Analytical Technique | Information Obtained | Reference |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of monomer and polymer | nih.govresearchgate.net |

| Gel Permeation Chromatography (GPC) | Molecular weight and dispersity (Đ) | nih.gov |

| Dynamic Light Scattering (DLS) | Self-assembly behavior and particle size | rsc.org |

| Hydrolytic/Enzymatic Assays | Stability and susceptibility to degradation | researchgate.netrsc.org |

Precursors for the Synthesis of Novel Sucrose Derivatives and Analogs

Trimethylsilylated sucrose is a valuable precursor for the synthesis of a wide array of novel sucrose derivatives and analogs. nih.govmdpi.com The ability to selectively deprotect one or more hydroxyl groups on the silylated sucrose scaffold opens up pathways to a multitude of chemical modifications. rsc.org By converting specific hydroxyl groups into other functionalities, chemists can create sucrose-based molecules with tailored properties for various applications, including as sweeteners, surfactants, or therapeutic agents. nih.govnih.gov

For instance, the selective deprotection of the primary hydroxyl groups of per-silylated sucrose allows for their conversion into other functional groups such as azides, amines, or thiols. These functionalized sucrose derivatives can then be used in click chemistry reactions or other coupling methodologies to attach them to other molecules, including polymers, surfaces, or biologically active compounds. nih.gov The synthesis of 3-ketosucrose (B162324) from sucrose, followed by a series of transformations, has led to the creation of amino- and thio-sucrose analogs which have been studied as enzyme inhibitors. nih.gov This highlights how initial protection with groups like trimethylsilyl enables the intricate chemical manipulations required to access novel and potentially valuable sucrose derivatives.

Integration of this compound into Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS) Approaches

The strategic application of protecting groups is a cornerstone of modern organic chemistry, and in the realm of complex carbohydrate synthesis, trimethylsilyl (TMS) ethers of sucrose offer a versatile platform for both Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS). The nuanced reactivity of the different hydroxyl groups in sucrose, when masked as TMS ethers, allows for controlled and sequential manipulations, paving the way for the efficient construction of both specific, complex molecules and diverse libraries of sucrose derivatives.

In Target-Oriented Synthesis (TOS) , the ultimate goal is the synthesis of a single, well-defined molecule, often a natural product or a designed bioactive compound. The journey from simple starting materials to the complex target is meticulously planned using retrosynthetic analysis. Within this framework, this compound serves as a key intermediate, where the differential reactivity of the silyl-protected hydroxyls can be exploited for regioselective modifications. The primary hydroxyl groups at positions 6, 1', and 6' are generally more reactive and can be selectively deprotected or functionalized in the presence of the secondary hydroxyl groups. This selective manipulation is crucial for introducing specific functionalities at desired positions, a key requirement in the stepwise construction of a complex target.

For instance, the synthesis of a specific sucrose-based natural product might require the introduction of a unique substituent at the C-6' position. Starting from per-O-trimethylsilylsucrose, conditions can be optimized for the selective removal of the C-6' TMS group, unmasking a single hydroxyl for further reaction. This targeted approach, facilitated by the predictable reactivity of the TMS ethers, streamlines the synthetic route and minimizes the need for cumbersome protection-deprotection sequences.

Conversely, Diversity-Oriented Synthesis (DOS) aims to generate a collection of structurally diverse molecules from a common starting point through divergent reaction pathways. This approach is particularly valuable in drug discovery for the exploration of new chemical space. This compound is an ideal scaffold for DOS due to its multiple functionalization points. Starting from a common, fully or partially silylated sucrose core, a multitude of derivatives can be generated by applying different reaction conditions that trigger the selective or differential removal of the TMS groups, followed by the introduction of various chemical appendages.

A powerful technique in this context is the Regioselective Silyl Exchange Technology (ReSET) . nih.govrsc.org This process involves the treatment of a per-O-trimethylsilylated sugar with acetic acid in a mixture of pyridine and acetic anhydride (B1165640), leading to the regioselective replacement of TMS ethers with acetate groups. nih.govrsc.org By carefully controlling reaction parameters such as temperature and acid concentration, different patterns of acetylation can be achieved, yielding a library of partially acetylated sucrose derivatives from a single silylated precursor. These partially protected intermediates can then be further diversified by reacting the free hydroxyl groups with a variety of building blocks.

The following table illustrates a hypothetical DOS approach starting from per-O-trimethylsilylsucrose to generate a library of sucrose derivatives.

| Starting Material | Reaction Conditions | Intermediate | Further Diversification Reactions | Resulting Compound Class |

| Per-O-trimethylsilylsucrose | Controlled ReSET (e.g., low temperature, limited acid) | 6'-O-Acetyl-per-O-trimethylsilylsucrose | Etherification, Esterification, Glycosylation at other positions after selective desilylation | Sucrose-based ethers, esters, and oligosaccharides |

| Per-O-trimethylsilylsucrose | ReSET (e.g., higher temperature, excess acid) | 1',6'-Di-O-acetyl-per-O-trimethylsilylsucrose | Halogenation, Azidation at other positions after selective desilylation | Halogenated and azido-sucrose derivatives |

| Per-O-trimethylsilylsucrose | Selective enzymatic desilylation | 3'-O-Trimethylsilylsucrose | Oxidation followed by amidation | Sucrose-based amides |

| Per-O-trimethylsilylsucrose | Photochemical cleavage of specific silyl ethers | Regioisomerically pure partially silylated sucrose | Polymerization with vinyl monomers | Sucrose-containing polymers |

This divergent strategy allows for the rapid generation of a multitude of sucrose analogues with varied substitution patterns and functionalities. The resulting library of compounds can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents or biological probes.

Emerging Research Directions and Future Perspectives in Trimethylsilylsucrose Chemistry

Exploration of Novel Silylating Agents and Catalytic Systems for Enhanced Selectivity

The regioselective silylation of sucrose (B13894) remains a significant challenge due to the presence of eight hydroxyl groups with varying reactivities. While traditional silylating agents like trimethylsilyl (B98337) chloride (TMSCl) and hexamethyldisilazane (B44280) (HMDS) have been widely used, achieving high selectivity for a specific hydroxyl group often requires carefully controlled reaction conditions and can result in mixtures of products. taylorfrancis.comassbt.org Current research is focused on the development of novel silylating agents and catalytic systems to overcome these limitations and achieve predictable and high-yielding regioselective silylation.

One area of exploration involves the use of sterically hindered silylating agents. For instance, the reaction of sucrose with tert-butyldimethylsilyl chloride has been shown to yield a mixture of 6'-, 6,6'-di-, and 6,1',6'-tri-O-tert-butyldimethylsilylsucroses, indicating a preference for the primary hydroxyl groups, particularly at the 6'-position. researchgate.netiupac.org The increased steric bulk of the silylating agent can direct the reaction towards the more accessible primary hydroxyl groups.

Furthermore, the use of more powerful silylating agents like trimethylsilylimidazole (TMSIM) is being investigated. TMSIM is known to persilylate mono-, di-, and trisaccharides quickly and under mild conditions, which can be advantageous for complete protection. researchgate.net However, for selective silylation, the focus is shifting towards catalytic systems that can activate specific hydroxyl groups or direct the silylating agent to a particular position. Organocatalysts, for example, have shown promise in mediating site-selective functionalization of carbohydrates. nih.gov The application of such catalysts in the silylation of sucrose could provide new avenues for achieving unprecedented levels of selectivity.

Future research in this area will likely involve the design of silylating agents with tunable steric and electronic properties and the discovery of novel catalytic systems, including enzymatic and chemo-enzymatic approaches, to achieve precise control over the silylation of sucrose.

Table 1: Comparison of Silylating Agents for Sucrose

| Silylating Agent | Common Abbreviation | Key Features | Selectivity Profile |

| Trimethylsilyl chloride / Hexamethyldisilazane | TMSCl / HMDS | Standard, widely used reagents for per-silylation. taylorfrancis.com | Generally low selectivity, often leads to mixtures of isomers. |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Sterically hindered, provides more stable silyl (B83357) ethers. | Preferential reaction at primary hydroxyl groups, particularly HO-6'. researchgate.netiupac.org |

| Trimethylsilylimidazole | TMSIM | Powerful silylating agent for rapid and complete silylation. researchgate.net | High reactivity can make selective protection challenging. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Efficient and produces volatile by-products, suitable for GC analysis. nih.govnih.gov | Often used for complete derivatization prior to analysis. researchgate.net |

Development of Green Chemistry Approaches in Sucrose Silylation

In line with the growing emphasis on sustainable chemistry, researchers are actively seeking to develop greener methods for the silylation of sucrose. Traditional silylation procedures often rely on stoichiometric amounts of reagents and organic solvents like pyridine (B92270), which are associated with environmental and safety concerns. nih.gov Green chemistry approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One promising green approach is the use of sucrose itself as a templating agent in the synthesis of porous materials. For example, sucrose has been effectively used as a porogeneous agent for the formation of porous silica (B1680970). mdpi.com This not only utilizes a renewable resource but also offers a more environmentally friendly route to functional materials. While this is not a direct silylation of the sucrose molecule for synthetic purposes, it highlights the potential for sucrose in green material synthesis.

Another avenue being explored is the use of alternative reaction media, such as ionic liquids, which can offer advantages in terms of recyclability and unique reactivity profiles. nih.gov The development of catalytic silylation methods, as mentioned in the previous section, also aligns with the principles of green chemistry by reducing the amount of reagents required. Furthermore, enzymatic or whole-cell biocatalytic systems could offer highly selective and environmentally benign routes to silylated sucrose derivatives. The use of enzymes in oligosaccharide synthesis from sucrose is already well-established, suggesting the potential for similar approaches in silylation. rsc.orgmdpi.com

Future research will likely focus on solvent-free reaction conditions, the use of recyclable catalysts, and the integration of biocatalysis to develop truly sustainable methods for sucrose silylation.

Advanced Synthetic Strategies for Oligosaccharide and Polysaccharide Assembly Utilizing TMS Protection

The temporary protection of hydroxyl groups with trimethylsilyl ethers is a critical strategy in the chemical synthesis of complex oligosaccharides and polysaccharides. The TMS group can be introduced and removed under mild conditions, making it an ideal protecting group for multi-step syntheses. nih.gov

A key strategy involves the use of per-O-trimethylsilylated glycosyl iodides as effective glycosyl donors in oligosaccharide synthesis. nih.gov These donors, when reacted with partially protected acceptors bearing a free primary hydroxyl group, can lead to the formation of α-glycosidic linkages with high stereospecificity. The use of a simple and inexpensive promoter like triethylamine (B128534) further enhances the practicality of this method. nih.gov This approach allows for the simultaneous protection of both the donor and acceptor substrates with the same protecting group, streamlining the synthetic process.

The "trimethylsilyl-mediated" glycosylation strategy offers a powerful tool for the construction of complex carbohydrate structures. Researchers are continuously refining these methods to improve yields, enhance stereoselectivity, and broaden the scope of accessible oligosaccharide structures. This includes the development of novel activation methods for silylated glycosyl donors and the design of more complex silylated building blocks for convergent synthesis strategies.

The future of oligosaccharide synthesis utilizing TMS protection lies in the development of more efficient and stereoselective glycosylation protocols. This may involve the use of new catalytic systems, the exploration of novel glycosyl donors, and the application of automated synthesis platforms to facilitate the rapid assembly of complex glycans.

Innovative Analytical Methodologies for Comprehensive Characterization of Complex Silylated Carbohydrates

The analysis of silylated carbohydrates is crucial for monitoring reaction progress, determining product purity, and elucidating the structure of novel derivatives. Gas-liquid chromatography (GLC) has been the traditional workhorse for the analysis of volatile trimethylsilyl derivatives of carbohydrates. assbt.org This technique allows for the separation and quantification of various monosaccharides and disaccharides after derivatization. nih.govresearchgate.net

However, the complexity of silylated sucrose mixtures, which can contain multiple regioisomers and partially silylated products, necessitates the development of more advanced analytical techniques. While GLC can separate many components, the presence of multiple anomeric forms for each sugar can lead to complex chromatograms with overlapping peaks. assbt.org

To address these challenges, researchers are exploring innovative analytical methodologies. This includes the coupling of high-resolution separation techniques, such as capillary electrophoresis and ultra-high-performance liquid chromatography (UHPLC), with mass spectrometry (MS). These hyphenated techniques provide not only separation but also detailed structural information, aiding in the unambiguous identification of different silylated sucrose isomers.

Furthermore, nuclear magnetic resonance (NMR) spectroscopy remains an indispensable tool for the structural characterization of silylated carbohydrates. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can provide detailed information about the connectivity and stereochemistry of the sucrose molecule and the location of the silyl groups.

The future of analytical methodologies for silylated carbohydrates will likely involve the integration of multiple techniques to provide a comprehensive understanding of complex mixtures. This could include the development of novel ionization methods for mass spectrometry that minimize fragmentation and preserve the integrity of the silylated molecules, as well as the application of advanced data analysis and chemometric methods to deconvolute complex analytical data.

Table 2: Analytical Techniques for Silylated Carbohydrates

| Technique | Principle | Application in Silylated Sucrose Analysis | Advantages | Limitations |

| Gas-Liquid Chromatography (GLC) | Separation based on volatility and interaction with a stationary phase. assbt.org | Separation and quantification of volatile TMS-derivatized sucrose and related sugars. nih.govresearchgate.net | High resolution, quantitative. | Requires volatile derivatives, complex chromatograms due to anomers. assbt.org |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Identification of molecular weight and fragmentation patterns of silylated sucrose isomers. | High sensitivity, provides structural information. | Can be challenging to differentiate isomers without fragmentation analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Unambiguous determination of the position of silyl groups and stereochemistry. | Provides detailed structural information in solution. | Lower sensitivity compared to MS. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High-efficiency separation of charged or derivatized carbohydrates. | High resolution, small sample requirement. | Limited to charged or derivatizable analytes. |

Expanding the Functional Materials Applications of Sucrose-Based Glycopolymers

Sucrose, as a readily available and biocompatible building block, is an attractive starting material for the synthesis of functional polymers, known as glycopolymers. cd-bioparticles.net These polymers, which incorporate sugar moieties, can exhibit unique properties and have potential applications in various fields, including biomedicine and materials science. jst.go.jprsc.orgnih.gov The derivatization of sucrose with trimethylsilyl groups can facilitate its polymerization or its incorporation into polymer backbones.

Sucrose-based polymers can be designed to have specific properties, such as hydrophilicity, biocompatibility, and biodegradability, making them suitable for applications like drug delivery, tissue engineering, and hydrogel formation. cd-bioparticles.net For example, sucrose-based hydrogels have been developed for use in the biomedical field. cd-bioparticles.net Glycopolymers can also be designed to interact with biological systems in specific ways, such as binding to lectins or other carbohydrate-binding proteins. acs.org

The use of trimethylsilylsucrose as a monomer or precursor in polymerization reactions allows for the controlled synthesis of well-defined glycopolymers. The silyl groups can be removed after polymerization to expose the hydroxyl groups, which can then be further functionalized to impart specific properties to the material.

Future research in this area will focus on the synthesis of novel sucrose-based glycopolymers with tailored properties for specific applications. This includes the development of stimuli-responsive materials that can change their properties in response to changes in their environment (e.g., pH, temperature), as well as the creation of advanced biomaterials for regenerative medicine and targeted drug delivery. acs.org

Computational and Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Computational and theoretical chemistry are becoming increasingly important tools for understanding and predicting the outcomes of chemical reactions. In the context of this compound chemistry, these methods can provide valuable insights into reaction mechanisms, the relative reactivity of the different hydroxyl groups, and the factors that govern stereoselectivity.

Semi-empirical calculations and molecular modeling have been used to establish the relative acidity of the hydroxyl groups of sucrose, which can correlate with their reactivity in certain reactions. researchgate.netresearchgate.net These studies have highlighted the importance of the intramolecular hydrogen-bonding network in determining the conformation and reactivity of the sucrose molecule. academie-sciences.fr

Computational studies can be used to model the transition states of silylation reactions, helping to explain the observed regioselectivity with different silylating agents and under various reaction conditions. By understanding the energetic barriers for reaction at each hydroxyl group, it may be possible to design new catalysts or reaction conditions that favor a desired outcome.

Furthermore, theoretical calculations can be used to predict the spectroscopic properties (e.g., NMR chemical shifts) of different silylated sucrose isomers, which can aid in their experimental identification and characterization. As computational methods become more powerful and accurate, they will play an increasingly important role in guiding the design of new synthetic strategies and the development of novel sucrose-based materials. Future work in this area will likely involve the use of more sophisticated computational models, such as quantum mechanics/molecular mechanics (QM/MM) methods, to study enzymatic silylation reactions and to design novel biocatalysts with enhanced selectivity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing trimethylsilylsucrose, and how can purity be validated?

- Methodological Answer : Synthesis typically involves silylation of sucrose using trimethylsilyl chloride under anhydrous conditions. Key variables include reaction temperature (40–60°C), stoichiometric ratios of reagents, and inert atmosphere maintenance. Purity validation requires a combination of ¹H/¹³C NMR (to confirm silylation sites) and HPLC (to quantify impurities below 2%). For reproducibility, include a stepwise solvent removal protocol under reduced pressure to avoid decomposition .

Q. How does this compound stability vary under different storage conditions?

- Methodological Answer : Stability studies should test degradation kinetics under controlled variables:

- Temperature : Accelerated aging at 25°C, 40°C, and 60°C.

- Humidity : Exposure to 30%, 60%, and 90% relative humidity.

- Light : UV-Vis irradiation to assess photolytic breakdown.

Analytical methods like mass spectrometry and FTIR can identify degradation byproducts. Store in airtight containers with desiccants at 4°C for long-term stability .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Use NMR (¹H, ¹³C, and DEPT-135) to resolve silyl group positions and confirm stereochemistry. HSQC and HMBC experiments clarify ambiguous coupling. For low-concentration samples, LC-MS with electrospray ionization (ESI) provides molecular weight validation. Cross-reference spectral data with literature databases (e.g., SciFinder) to confirm novel derivatives .

Advanced Research Questions

Q. How can conflicting data on this compound reactivity in polar solvents be resolved?

- Methodological Answer : Contradictions often arise from differences in solvent purity, trace water content, or reaction scales. Design experiments to:

- Isolate variables : Use Karl Fischer titration to quantify residual water in solvents.

- Compare reaction kinetics : Monitor silyl group hydrolysis via in situ Raman spectroscopy .

- Contextualize findings : Cross-validate results with studies using deuterated solvents or ionic liquid media to suppress hydrolysis .

Q. What strategies optimize this compound for use as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer : Evaluate steric and electronic effects by synthesizing derivatives with varying silyl groups (e.g., tert-butyldimethylsilyl vs. triisopropylsilyl). Assess enantioselectivity using HPLC chiral columns or NMR chiral shift reagents . Computational modeling (e.g., DFT ) predicts transition-state geometries to guide synthetic modifications .

Q. How do trace metal contaminants affect this compound’s catalytic applications?

- Methodological Answer : Trace metals (e.g., Fe³⁺, Cu²⁺) can catalyze undesired side reactions. Mitigate this by:

- Chelation : Introduce EDTA or crown ethers during purification.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify metal content post-synthesis.

- Control experiments : Compare reaction outcomes in glass vs. metal-free reactors .

Q. What mechanisms explain this compound’s degradation under acidic conditions?

- Methodological Answer : Degradation pathways involve silyl group hydrolysis followed by sucrose ring-opening. Use kinetic isotope effects (D₂O vs. H₂O) and LC-MS/MS to identify intermediates. Computational studies (e.g., MD simulations ) model protonation sites and transition states. Compare degradation rates at pH 2–6 to map stability thresholds .

Methodological Design Considerations

- Data Validation : Replicate experiments across ≥3 independent trials. Use ANOVA for statistical significance testing .

- Literature Synthesis : Systematically review patents (e.g., USPTO, Espacenet) and peer-reviewed journals (via Web of Science or Scopus) to identify gaps in silylation efficiency or toxicity data .

- Ethical Reporting : Disclose negative results (e.g., failed silylation attempts) to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.